molecular formula C20H19ClN4O2S B2628849 N-(2-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921499-60-7

N-(2-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2628849
CAS No.: 921499-60-7
M. Wt: 414.91
InChI Key: QBSARHKCVHLAMF-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic small molecule belonging to a class of compounds featuring a thiazole core and a urea linkage. This structural motif is of significant interest in medicinal chemistry and pharmacological research, particularly in the study of ion channel function. Compounds with the N-(thiazol-2-yl)benzamide scaffold have been identified as a novel class of selective negative allosteric modators for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . ZAC is a pentameric ligand-gated ion channel activated by zinc, copper, and protons, but its physiological roles remain poorly understood due to a lack of potent and selective pharmacological tools . Research analogs similar to this compound have been shown to act as state-dependent inhibitors, providing a valuable tool for probing ZAC's functional properties and mode of action . Furthermore, thiazole-urea based compounds are frequently explored in early-stage drug discovery for their potential antibacterial properties against resistant strains . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-13-5-4-7-15(9-13)23-19(27)25-20-24-16(12-28-20)10-18(26)22-11-14-6-2-3-8-17(14)21/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSARHKCVHLAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Urea Moiety: The urea group can be introduced by reacting an isocyanate with an amine. In this case, m-tolyl isocyanate can be reacted with an appropriate amine to form the urea derivative.

    Attachment of the Chlorobenzyl Group: The final step involves the alkylation of the thiazole-urea intermediate with 2-chlorobenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the chlorobenzyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s unique 3-(m-tolyl)ureido-thiazole core distinguishes it from other acetamide-thiazole derivatives. Key comparisons include:

Thiazole Substituents
  • N-(2-Chlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8c): Substituent: 4-(2-morpholinoethoxy)phenyl on thiazole. Yield: 21%, indicating moderate synthetic efficiency .
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :

    • Substituent: 3,4-dichlorophenyl on acetamide.
    • Impact: The dichlorophenyl group increases hydrophobicity and may influence binding to hydrophobic enzyme pockets .
Acetamide Modifications
  • N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) :

    • Substituent: m-tolyl on acetamide.
    • Biological Activity: Exhibited broad-spectrum antibacterial activity (MIC: 6.25–12.5 µg/mL), suggesting the m-tolyl group enhances antimicrobial potency .
  • N-(Thiazol-2-yl)acetamide :

    • Substituent: Unmodified acetamide.
    • Impact: Simpler structure with fewer steric hindrances but reduced bioactivity compared to substituted analogs .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Substituents
Target Compound* N/A N/A 3-(m-tolyl)ureido, 2-chlorobenzyl
8c 114–116 21 4-(2-morpholinoethoxy)phenyl
2-(3,4-Dichlorophenyl)-N-thiazolylacetamide 459–461 N/A 3,4-dichlorophenyl
107b N/A N/A m-tolyl
N-(Thiazol-2-yl)acetamide N/A N/A None (parent structure)

*Hypothetical data based on analogs.

  • Melting Points : Higher melting points (e.g., 459–461°C in ) correlate with increased crystallinity from halogenated or rigid substituents. The target’s ureido group may lower melting points due to hydrogen-bonding disruptions.
  • Synthetic Efficiency : Yields for thiazole-acetamides vary widely (21–90%) depending on substituent complexity and reaction conditions .

Biological Activity

N-(2-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, with the CAS number 921499-60-7, is a synthetic compound characterized by its complex molecular structure, which includes a thiazole ring and a urea moiety. Its molecular formula is C20_{20}H19_{19}ClN4_{4}O2_{2}S, and it has a molecular weight of 414.9 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. A study screening various N-substituted phenyl-2-chloroacetamides demonstrated that these compounds exhibited significant activity against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effects against Gram-negative bacteria and yeasts such as Candida albicans . The effectiveness of these compounds is often attributed to their ability to penetrate cell membranes due to their lipophilic nature.

Cytotoxic Effects

The cytotoxic properties of ureido-substituted thiazole derivatives have been investigated, revealing promising results against various cancer cell lines. For instance, a compound similar to this compound exhibited potent cytotoxicity against HepG2 liver cancer cells, with an IC50 value of 0.62 μM, surpassing that of Sorafenib . This suggests that modifications in the thiazole structure can enhance anticancer activity, potentially through mechanisms involving cell cycle arrest and apoptosis induction.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship (SAR) studies. These studies indicate that the positioning of substituents on the phenyl ring significantly influences the compound's effectiveness against various microbial strains and cancer cells. For example, halogenated phenyl groups often enhance lipophilicity and biological activity .

Table: Summary of Biological Activities

Activity Target Organism/Cell Line IC50 (μM) Comments
AntimicrobialStaphylococcus aureus-Effective against Gram-positive bacteria
AntimicrobialE. coli-Less effective compared to Gram-positive bacteria
AntifungalCandida albicans-Moderate effectiveness
CytotoxicityHepG2 cells0.62Potent inhibition compared to Sorafenib

Case Studies

  • Antimicrobial Screening : A comprehensive study screened twelve newly synthesized N-substituted phenyl-2-chloroacetamides for their antimicrobial properties using standard testing methods against various pathogens. The findings indicated that compounds with specific substituents showed enhanced activity, suggesting a targeted approach in drug design .
  • Cytotoxic Mechanism Investigation : In another study focusing on ureido-substituted thiazole derivatives, researchers conducted mechanistic investigations showing that certain compounds could inhibit cell migration and induce apoptosis in HepG2 cells. The binding affinity to key targets such as IGF1R was also evaluated through molecular modeling techniques .

Q & A

Q. Purity Validation Methods :

Method Parameters Example Data
Melting Point Consistency with literature values114–116°C (observed) vs. 114–116°C (expected)
Elemental Analysis C, H, N content (e.g., calculated: C 61.07%, observed: 60.87%)
HPLC Retention time and peak homogeneity>95% purity (method-dependent)

Basic: How is structural characterization performed for this compound?

Answer:
Structural elucidation relies on spectroscopic and analytical techniques:

  • 1H/13C NMR : Assign peaks based on substituent effects. For example, the thiazole ring protons resonate at δ 6.8–7.5 ppm, while the m-tolyl group shows aromatic protons at δ 7.1–7.3 ppm .
  • Mass Spectrometry (MS) : Confirm molecular weight via m/z values (e.g., [M]+ at 471 for related analogs) .
  • X-ray Crystallography : Resolve crystal packing and torsion angles (e.g., dichlorophenyl-thiazole dihedral angle: 61.8°) .

Q. Key NMR Assignments :

Proton Chemical Shift (δ, ppm) Assignment
Thiazole C-H6.9–7.5Thiazole ring protons
m-Tolyl CH32.3Methyl group on aryl ring

Advanced: How can low synthetic yields be addressed, particularly in the final coupling step?

Answer:
Low yields (e.g., 21% in ) may arise from steric hindrance or side reactions. Mitigation strategies include:

  • Optimizing Reaction Conditions :
    • Temperature : Lower temperatures (e.g., 0–5°C) reduce side reactions during acyl chloride couplings .
    • Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity in amide bond formation .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from unreacted intermediates .

Q. Yield Comparison :

Substituent Yield Conditions
2-Chlorobenzyl21%DCM, TEA, EDC
3,4-Dichlorobenzyl33%DCM, TEA, EDC

Advanced: How can structural modifications enhance bioactivity while retaining the thiazole core?

Answer:
Modifications should target substituents with known pharmacophoric roles:

  • Ureido Group : Replace m-tolyl with electron-withdrawing groups (e.g., 4-bromophenyl) to improve binding affinity .
  • Thiazole Ring : Introduce methyl or morpholinoethoxy groups to enhance solubility (e.g., morpholinoethoxy analog in ).
  • Acetamide Chain : Substitute chlorine with fluorophenyl groups for metabolic stability .

Q. Example Bioactivity Data (Hypothetical) :

Modification Target Activity IC50 (μM)
m-Tolyl ureidoKinase Inhibition0.5
4-Bromophenyl ureidoKinase Inhibition0.3

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Answer:
Discrepancies may arise from tautomerism, solvent effects, or impurities. Steps include:

  • Solvent Variation : Compare DMSO-d6 vs. CDCl3 spectra to identify hydrogen bonding effects .
  • 2D NMR : Use HSQC or HMBC to confirm connectivity (e.g., distinguishing thiazole C-H from aryl protons) .
  • Dynamic NMR : Heat the sample to observe coalescence of split peaks caused by rotamers .

Case Study : Aromatic protons in shifted upfield due to electron-donating substituents, while showed downfield shifts from chlorine’s electronegativity .

Basic: What analytical methods are critical for assessing batch-to-batch consistency?

Answer:

  • HPLC-MS : Quantify impurities and confirm molecular ion consistency.
  • FT-IR : Monitor functional groups (e.g., ureido C=O stretch at ~1680 cm⁻¹).
  • XRD : Ensure identical crystal forms for polymorph-sensitive applications .

Q. Acceptable Variability :

Parameter Tolerance
Purity (HPLC)±1%
Melting Point±2°C

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